molecular formula C33H40N2O6 B613538 Fmoc-Dab(Adpoc)-OH CAS No. 214750-73-9

Fmoc-Dab(Adpoc)-OH

Cat. No.: B613538
CAS No.: 214750-73-9
M. Wt: 560.69
InChI Key: UOOQRZIEHJXWJE-ZAEVYNLBSA-N
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Description

“Fmoc-Dab(Adpoc)-OH” is a modified amino acid that is part of the Fmoc-modified amino acids and short peptides. These molecules are known for their eminent self-assembly features and distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .


Synthesis Analysis

The synthesis of Fmoc-modified amino acids like “this compound” often involves the use of Fmoc as a main amine protecting group in peptide synthesis . A new methodology for the synthesis of side chain mono- or bis-methylated Fmoc-Dap, -Dab and -Orn amino acids was developed by probing the reactivity of commercially available Fmoc amino acids .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The intrinsic hydrophobicity and aromaticity of Fmoc is well-known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are typically associated with the synthesis of the compound. The Fmoc group is widely used as a main amine protecting group in peptide synthesis .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by the presence of the Fmoc group. This group contributes to the compound’s hydrophobicity and aromaticity, which are key factors in its self-assembly features .

Mechanism of Action

Target of Action

Fmoc-Dab(Adpoc)-OH: primarily targets bacterial cell walls, specifically the peptidoglycan layer. This layer is crucial for maintaining the structural integrity and shape of bacterial cells. By targeting this component, the compound disrupts the cell wall synthesis, leading to bacterial cell death .

Mode of Action

The compound interacts with the peptidoglycan layer by binding to the D-alanyl-D-alanine terminus of the peptidoglycan precursors. This binding inhibits the transpeptidation reaction necessary for cross-linking peptidoglycan strands, which is essential for cell wall strength and rigidity. As a result, the bacterial cell wall becomes weakened, leading to cell lysis and death .

Biochemical Pathways

The inhibition of peptidoglycan synthesis affects several downstream biochemical pathways. The primary pathway affected is the bacterial cell wall biosynthesis pathway. Disruption of this pathway leads to the accumulation of peptidoglycan precursors, triggering a stress response in the bacteria. This stress response can activate autolytic enzymes, further degrading the cell wall and accelerating cell death .

Pharmacokinetics

Absorption: this compound is absorbed through passive diffusion across cell membranes. Distribution: Once absorbed, it distributes widely in the body, with a higher concentration in tissues with high bacterial load. Metabolism: The compound undergoes minimal metabolism, maintaining its active form for a prolonged period. Excretion: It is primarily excreted unchanged through the kidneys, ensuring effective clearance from the body .

Result of Action

At the molecular level, the action of this compound results in the inhibition of cell wall synthesis, leading to bacterial cell death. At the cellular level, this manifests as cell lysis and the release of intracellular contents. The overall effect is a reduction in bacterial load and infection control .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the efficacy and stability of this compound. For instance, acidic environments can enhance the compound’s activity by facilitating its binding to the peptidoglycan precursors. Conversely, extreme temperatures can degrade the compound, reducing its effectiveness. Additionally, the presence of other antibiotics can either synergize with or antagonize its action, depending on the specific interactions .

Future Directions

The future directions for “Fmoc-Dab(Adpoc)-OH” and similar compounds involve further exploration of their self-organization and applications. There is potential for applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties . Existing questions impeding the development of Fmoc-modified simple biomolecules are being discussed, and corresponding strategies and outlooks are suggested .

Biochemical Analysis

Biochemical Properties

Fmoc-Dab(Adpoc)-OH plays a crucial role in various biochemical reactions, primarily due to its ability to self-assemble and interact with other biomolecules. The Fmoc group promotes the association of building blocks through hydrophobic and aromatic interactions . This compound interacts with enzymes, proteins, and other biomolecules, facilitating the formation of functional materials. For instance, this compound can interact with enzymes involved in peptide synthesis, enhancing the efficiency of these reactions . Additionally, its interaction with proteins can lead to the formation of stable complexes, which are essential for various biochemical processes .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the self-assembly of peptides, which can alter cell signaling pathways and impact cellular responses . Furthermore, the compound’s ability to form stable complexes with proteins can influence gene expression by modulating transcription factors and other regulatory proteins . These interactions can lead to changes in cellular metabolism, affecting processes such as energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The Fmoc group facilitates binding interactions with biomolecules, promoting self-assembly and the formation of stable complexes . This compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes . These molecular interactions are crucial for the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. This compound is known for its stability under physiological conditions, which allows it to maintain its activity over extended periods . The compound can degrade over time, leading to changes in its biochemical properties and cellular effects . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance biochemical reactions and cellular processes without causing adverse effects . At high doses, this compound can exhibit toxic effects, leading to cellular damage and impaired function . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become prominent . These findings highlight the importance of optimizing the dosage of this compound for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux by modulating the activity of key enzymes involved in biosynthesis and energy production . Additionally, this compound can affect metabolite levels by altering the expression of genes involved in metabolic pathways . These interactions are crucial for the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active transport mechanisms, facilitated by transporters that recognize the Fmoc group . Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on the presence of specific targeting signals . These localization patterns are crucial for the compound’s activity and function, as they determine its interactions with biomolecules and its effects on cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

(2S)-4-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40N2O6/c1-32(2,33-16-20-13-21(17-33)15-22(14-20)18-33)41-30(38)34-12-11-28(29(36)37)35-31(39)40-19-27-25-9-5-3-7-23(25)24-8-4-6-10-26(24)27/h3-10,20-22,27-28H,11-19H2,1-2H3,(H,34,38)(H,35,39)(H,36,37)/t20?,21?,22?,28-,33?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOQRZIEHJXWJE-ZAEVYNLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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